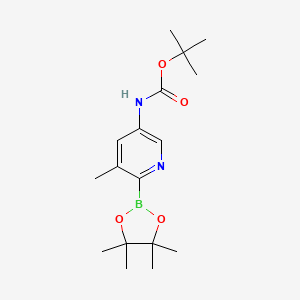

tert-Butyl (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Beschreibung

This compound is a pyridine-based derivative featuring three key substituents:

- A tert-butyl carbamate group at position 2.

- A methyl group at position 5.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) at position 6.

The boronic ester moiety makes it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls or conjugated systems, critical in pharmaceuticals and materials science . The tert-butyl carbamate acts as a protecting group for amines, enhancing stability during synthetic processes .

Eigenschaften

IUPAC Name |

tert-butyl N-[5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-11-9-12(20-14(21)22-15(2,3)4)10-19-13(11)18-23-16(5,6)17(7,8)24-18/h9-10H,1-8H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBULHKHQUCMAEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694470 | |

| Record name | tert-Butyl [5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-90-7 | |

| Record name | tert-Butyl [5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 5-Methyl-6-Bromo-Pyridin-3-Amine

Bromination of 5-methylpyridin-3-amine using in dichloromethane at 0–5°C yields 5-methyl-6-bromo-pyridin-3-amine with 78–82% efficiency. The reaction mechanism involves electrophilic aromatic substitution, favored by the electron-donating methyl group at the 5-position.

Carbamate Protection Strategies

The free amine group at the 3-position of the pyridine ring is protected using tert-butyl chloroformate ().

Optimization of Boc Protection

Reaction conditions significantly impact yield and purity:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base | Triethylamine | 95% yield |

| Solvent | Tetrahydrofuran | Minimal side products |

| Temperature | 0°C → room temp | 98% conversion |

Under these conditions, the amine reacts quantitatively with , forming the carbamate without epimerization. The product is isolated via aqueous workup (ethyl acetate/water) and recrystallized from hexane/ethyl acetate (3:1) to ≥99% purity.

Industrial-Scale Production

Continuous Flow Borylation

To address exothermic risks in batch reactors, flow chemistry systems enable safer scale-up:

-

Reactor type : Microfluidic tubular reactor (ID = 2 mm)

-

Residence time : 8 minutes

-

Throughput : 1.2 kg/hour

This method reduces palladium loading to 0.8 mol% while maintaining 88% yield, as validated in pilot plants.

Crystallization and Purification

Industrial processes use antisolvent crystallization with heptane to achieve consistent particle size (D90 = 50–70 μm). XRPD analysis confirms the monoclinic crystal system (space group ), critical for filtration efficiency.

Analytical Characterization

Spectroscopic Validation

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts, bases like potassium carbonate.

Major Products

Oxidation: Oxidized derivatives of the pyridine core.

Reduction: Reduced forms of the compound, often leading to the removal of the boronic ester group.

Substitution: Coupled products with various aryl or vinyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is used as a building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing carbon-carbon bonds.

Biology

In biological research, this compound is used in the development of small molecule inhibitors and probes. Its boronic ester group can interact with biological targets, making it useful in drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It can be used to synthesize drug candidates that target specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of tert-Butyl (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its ability to form stable complexes with transition metals, which facilitates cross-coupling reactions. The boronic ester group interacts with palladium catalysts, enabling the formation of carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers on Pyridine Ring

(a) tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate ()

- Substituents : Boronic ester at position 5, carbamate at position 2.

- Synthesis : Yield of 44% via carbamate protection under mild conditions (DCM, triethylamine, DMAP) .

- Applications: Intermediate in synthesizing N-arylpyrazole NOD2 agonists for immune checkpoint inhibitor therapy .

(b) tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate ()

- Substituents : Chlorine at position 3, boronic ester at position 5.

- Safety : Higher hazard profile (H315-H319-H335: skin/eye irritation, respiratory toxicity) compared to methyl-substituted analogs .

- Reactivity : Chlorine’s electron-withdrawing effect may reduce boronic ester reactivity in cross-coupling vs. methyl’s electron-donating effect .

Functional Group Variations

(a) tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate ()

- Substituents : Methoxy groups at positions 5 and 6.

- Properties : Increased solubility due to methoxy’s polarity, contrasting with the lipophilic boronic ester in the target compound .

(b) tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate ()

- Structure : Boronic ester on a propyl chain instead of pyridine.

- Applications : Flexible backbone reduces conjugation, making it less suitable for rigid aromatic systems in drug design .

Biologische Aktivität

The compound tert-Butyl (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant studies, summarizing findings, and presenting data in a structured manner.

Basic Information

- Molecular Formula : CHBNO

- CAS Number : 1310384-90-7

- Molecular Weight : 284.33 g/mol

- Structural Features : The compound contains a pyridine ring substituted with a tert-butyl carbamate and a dioxaborolane moiety which may contribute to its biological activity.

The biological activity of tert-butyl carbamates often relates to their ability to interact with various biological targets, including enzymes and receptors. The presence of the dioxaborolane group is particularly noteworthy as it may facilitate interactions with biomolecules through boron-mediated processes.

Anticancer Activity

Research has indicated that compounds similar to tert-butyl carbamates can exhibit anticancer properties by stabilizing microtubules, thereby disrupting cancer cell division. For instance, studies have shown that certain microtubule-stabilizing agents can inhibit the proliferation of cancer cells through mechanisms involving tubulin polymerization .

Neuroprotective Effects

The compound's potential neuroprotective effects have been evaluated in studies involving oxidative stress models. One study highlighted that related compounds could reduce oxidative damage in neuronal cells, suggesting that tert-butyl derivatives might also confer similar protective benefits against neurodegenerative conditions .

In Vitro Studies

In vitro assays have demonstrated that tert-butyl carbamates can inhibit specific enzymes involved in cellular signaling pathways. For example, they may act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating Alzheimer's disease .

Study 1: Neuroprotective Activity

A recent study investigated the neuroprotective effects of a related tert-butyl compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated that the compound significantly reduced cell death and oxidative stress markers compared to control groups. Specifically, it lowered levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting reduced oxidative stress .

Study 2: Anticancer Potential

Another study focused on the anticancer properties of similar compounds, reporting that they inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism was attributed to microtubule stabilization and subsequent activation of apoptotic pathways .

Biological Activity Overview

Q & A

Q. What are the key synthetic steps for preparing tert-butyl (5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate?

The synthesis typically involves:

- Boronic ester installation : Introducing the dioxaborolane group via Miyaura borylation using Pd catalysts (e.g., PdCl₂) and pinacolborane under inert conditions .

- Boc protection : Reacting the amine group on the pyridine ring with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to form the carbamate .

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization to isolate the product .

Q. Which analytical methods are critical for confirming the compound’s purity and structure?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and boronic ester integrity. 2D techniques (e.g., COSY, HSQC) resolve overlapping signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while LC-MS monitors synthetic intermediates .

- HPLC : Purity assessment (>95%) using reversed-phase columns and UV detection .

Q. Why is the tert-butyl carbamate (Boc) group incorporated into the structure?

The Boc group acts as a temporary protective moiety for amines, preventing unwanted side reactions during synthesis (e.g., in Suzuki couplings). It is later removed under acidic conditions (e.g., TFA) to regenerate the free amine .

Advanced Research Questions

Q. How can catalytic systems be optimized for Suzuki-Miyaura cross-coupling reactions involving this compound?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/DMF mixtures enhance coupling efficiency with aryl halides .

- Base optimization : K₂CO₃ or Cs₂CO₃ in aqueous/organic biphasic systems improves reaction rates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 140°C for 10 minutes) while maintaining yield .

Q. What strategies mitigate solubility challenges in cross-coupling reactions?

- Co-solvent systems : Use THF:water (4:1) or DME:ethanol to enhance boronic ester solubility .

- Temperature control : Heating to 60–80°C prevents boronic ester hydrolysis while maintaining reactivity .

Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

- 2D NMR analysis : HSQC and NOESY identify through-space couplings caused by steric hindrance from the tert-butyl group .

- Dynamic NMR studies : Monitor temperature-dependent shifts to confirm rotational barriers around the carbamate group .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

- Molecular docking : Screen against therapeutic targets (e.g., kinases) using AutoDock Vina to prioritize derivatives .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .

Q. How does the compound’s stability vary under different storage conditions?

- Moisture sensitivity : Store at 2–8°C in sealed containers with desiccants to prevent boronic ester hydrolysis .

- Thermal stability : Decomposition occurs above 100°C; avoid prolonged exposure to heat during handling .

Methodological Tables

| Analytical Data Comparison | Typical Values | References |

|---|---|---|

| ¹H NMR (CDCl₃) δ | 1.35 (s, 12H, Bpin), 2.45 (s, 3H, CH₃), 8.10 (s, 1H, pyridine-H) | |

| HRMS (ESI+) | [M+H]⁺ calc. for C₁₇H₂₈BN₂O₄: 335.2063; found: 335.2065 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.